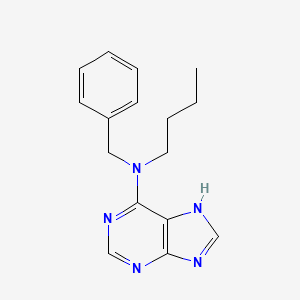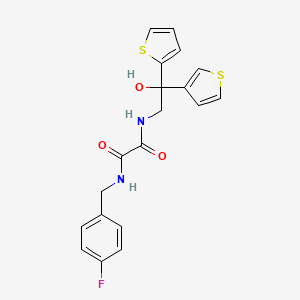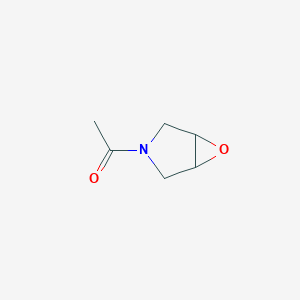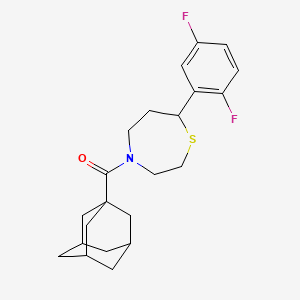![molecular formula C23H23N5O3 B2530630 8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 887461-01-0](/img/structure/B2530630.png)
8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that falls within the class of imidazo[2,1-f]purinones. These compounds are known for their potential biological activities, including their role as adenosine receptor antagonists and their affinity for serotonin receptors, which may have implications for antidepressant and anxiolytic applications .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions at various positions on the purine core to enhance potency and hydrophilicity. The synthesis process often includes N-alkylation or N-arylation followed by coupling reactions such as the Stille coupling to introduce specific substituents . For instance, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which are structurally related to the compound , involves these steps and has been shown to yield compounds with significant antimycobacterial activity .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is characterized by a purine core with various substituents that influence the molecule's binding disposition and receptor affinity. Docking and 3D-QSAR studies have been utilized to investigate the binding disposition of these compounds, revealing the importance of specific substituents for receptor affinity and selectivity, particularly towards adenosine and serotonin receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by the nature of the substituents and the core structure. The presence of electron-donating or withdrawing groups can significantly affect the molecule's reactivity and biological activity. For example, the introduction of a chlorine atom at the purine 2-position has been found to enhance antimycobacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones, such as lipophilicity and metabolic stability, are crucial for their potential therapeutic applications. These properties have been assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The determination of these properties helps in identifying lead compounds with desirable pharmacokinetic profiles for antidepressant and/or anxiolytic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of compounds related to the specified chemical, including 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, were synthesized and evaluated for their biological activities, particularly focusing on their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds have been identified as potent ligands for serotonin receptors and phosphodiesterases, which suggest potential applications in treating conditions like depression and anxiety (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
Further research on similar compounds has revealed their potential as antidepressants and anxiolytics. In vivo studies in mice showed promising results, indicating the potential of these compounds in mental health treatments (Zagórska et al., 2009).
Antimicrobial and Anticancer Properties
Research on related purine derivatives has explored their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some of these compounds exhibited significant activity against cancer cell lines, showcasing their potential in cancer therapy (Rida et al., 2007).
Eigenschaften
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-8-5-6-9-17(14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-10-7-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQODMFUGBYXYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)



![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)
